molecular formula C21H31NO3 B1675235 Spirendolol CAS No. 81840-58-6

Spirendolol

货号 B1675235
CAS 编号: 81840-58-6
分子量: 345.5 g/mol
InChI 键: YLBMSIZZTJEEIO-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spirendolol is a beta adrenergic receptor antagonist . It is also known by other names such as Li 32-468, S 32-468, and Substance 32468 .


Molecular Structure Analysis

The molecular formula of Spirendolol is C21H31NO3 . It has an average mass of 345.476 Da and a monoisotopic mass of 345.230408 Da .


Physical And Chemical Properties Analysis

Spirendolol has a chemical formula of C21H31NO3 and a molar mass of 345.483 g·mol −1 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

科学研究应用

哌啶酮研究

  • 哌啶酮与心理健康:研究表明,哌啶酮,一种在结构上类似于斯匹伦多尔的化合物,对心理健康有显著影响。研究表明,哌啶酮可能导致情绪、感知、思维和自我体验的深刻变化,大多数受试者描述这种体验为愉悦和丰富。急性不良反应在受控环境中可控,随访问卷显示没有长期损害或药物滥用(Studerus et al., 2011)

  • 哌啶酮用于癌症相关的困扰:哌啶酮已被研究用于情绪和焦虑障碍的潜在治疗效果,特别是在癌症相关的精神困扰背景下。受控试验表明,哌啶酮可以在单次给药后减轻抑郁和焦虑症状。这些效果被观察到是强大且持久的,且药物相关的不良反应有限(Johnson & Griffiths, 2017)

  • 哌啶酮与灵性体验:哌啶酮可能引发具有重要个人意义和精神意义的神秘体验。志愿者将这些体验评为他们生活中最有意义的体验之一,并有助于态度和行为的持续积极变化(Griffiths et al., 2006)

属性

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-20(2,3)22-13-15(23)14-25-18-9-7-8-16-17(18)12-21(19(16)24)10-5-4-6-11-21/h7-9,15,22-23H,4-6,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBMSIZZTJEEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC3(C2=O)CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867154
Record name 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spirendolol

CAS RN

81840-58-6, 65429-87-0
Record name Spirendolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81840-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spirendolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIRENDOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96789094BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7.5 g of a mixture of mainly 4'-(3-chloro-2-hydroxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one and of 4'-(2,3-epoxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one in 50 ml dioxane and 30 ml tert.-butylamine are heated at 130° for 20 hours in an autoclave, then cooled and partitioned between 2 N tartaric acid and ether. The aqueous phase is made alkaline and extracted with ether. The organic phases are evaporated to yield the title compound in free base form (M.Pt. 87°-88°) which is converted into the hydrogen maleate; M.Pt. 180°-181°, and hydrogen malonate M.Pt. 143°-145°.
[Compound]
Name
mixture
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
4'-(3-chloro-2-hydroxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4'-(2,3-epoxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spirendolol
Reactant of Route 2
Reactant of Route 2
Spirendolol
Reactant of Route 3
Reactant of Route 3
Spirendolol
Reactant of Route 4
Reactant of Route 4
Spirendolol
Reactant of Route 5
Reactant of Route 5
Spirendolol
Reactant of Route 6
Spirendolol

Citations

For This Compound
47
Citations
JM Quigley, SM Naughton - Journal of chemical information and …, 2002 - ACS Publications
The intercorrelation between a series of physicochemical parameters and topological indices for a set of β-blockers is investigated. Partition coefficients are calculated using the ClogP …
Number of citations: 9 pubs.acs.org
N El Tayar, PA Carrupt… - Journal of medicinal …, 1988 - ACS Publications
… MEP (calculated by theSTO-3G ab initio method) of model compounds of the iV-dealkyl derivatives of the /32-selective antagonists spirendolol (26, A,cyclohexyl ring replaced by two …
Number of citations: 23 pubs.acs.org
M Kontoyianni, C DeWeese, JE Penzotti… - Journal of medicinal …, 1996 - ACS Publications
… Figure 11 Stereoviews of the spirendolol complex with the clockwise β 2 receptor model after limited energy minimization and molecular dynamics refinement. Orientations and color …
Number of citations: 40 pubs.acs.org
T Pearson, BG Frenguelli - European Journal of Neuroscience, 2004 - Wiley Online Library
… the facilitation was mimicked by the β 1 -partial agonist xamoterol but not the β 2 -agonist procaterol and blocked by the β 1 -antagonist betaxolol but not the β 2 -antagonist spirendolol. …
Number of citations: 26 onlinelibrary.wiley.com
M Firwana, B Hasan, S Saadi, R Abd-Rabu… - Journal of Vascular …, 2023 - Elsevier
Background To support the development of clinical practice guidelines on the management of patients with genetic aortopathies and arteriopathies, a writing committee from the Society …
Number of citations: 4 www.sciencedirect.com
BG Main, H Tucker - Progress in medicinal chemistry, 1985 - Elsevier
Publisher Summary This chapter discusses recent advances in β-adrenergic blocking agents. β-adrenergic receptor antagonists, commonly referred to as β-blockers, have been one of …
Number of citations: 55 www.sciencedirect.com
V Muehlbauer, D Dallmeier, S Brefka… - Deutsches Ärzteblatt …, 2019 - ncbi.nlm.nih.gov
Background It is debated whether the treatment goals and decision-making algorithms for elderly patients with hypertension should be the same as those for younger patients. The …
Number of citations: 32 www.ncbi.nlm.nih.gov
B Tomlinson - 1992 - search.proquest.com
Carvedilol is a third generation β-blocker combining non-selective β-blockade with a vasodilating effect mainly from-adrenoceptor antagonism. A rapid and sensitive assay for plasma …
Number of citations: 0 search.proquest.com
CR AGONIST - 1999 - Springer
the racemate is generally used. either as base or salt. Therapeutically. it can be used as a BRONCHODILATOR in ANTIASTHMATIC treatment. as a SMOOTH MUSCLE RELAXANT to …
Number of citations: 0 link.springer.com
RC GIOVANNI BOCCARDI, T CROCI¹… - Adrenoceptors …, 1995 - Taylor & Francis
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。